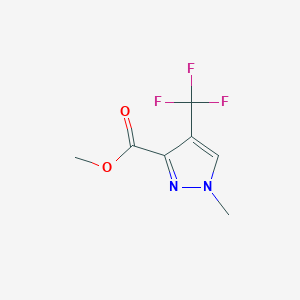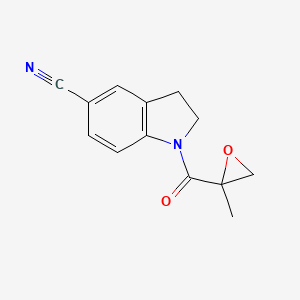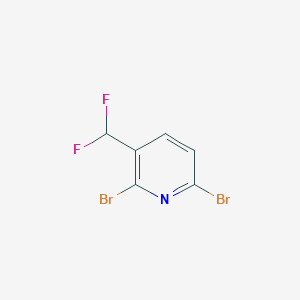
Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-3,5-dimethylpyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group enhances the compound’s stability and interaction with molecular targets, making it more effective in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C7H7F3N2O2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
methyl 1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)5(11-12)6(13)14-2/h3H,1-2H3 |
Clé InChI |
ATHYZERMGGBQOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
